8-((4-Fluorophenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Description
The compound 8-((4-Fluorophenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane belongs to the class of 1-oxa-4,8-diazaspiro[4.5]decane derivatives. Its structure features a spirocyclic core with two sulfonyl substituents: a mesitylsulfonyl group (2,4,6-trimethylphenylsulfonyl) at position 4 and a 4-fluorophenylsulfonyl group at position 6.
This analog has a molecular weight of 324.44 and 95% purity but has been discontinued due to unspecified challenges in production or stability .
Properties
IUPAC Name |
8-(4-fluorophenyl)sulfonyl-4-(2,4,6-trimethylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O5S2/c1-16-14-17(2)21(18(3)15-16)32(28,29)25-12-13-30-22(25)8-10-24(11-9-22)31(26,27)20-6-4-19(23)5-7-20/h4-7,14-15H,8-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKHKRLAJVIAQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Spirocyclic Framework Construction
The 1-oxa-4,8-diazaspiro[4.5]decane core is typically assembled via cyclocondensation reactions. Patent WO2018136661A1 describes a general strategy for spirocyclic systems using urea and diethyl oxalate as precursors, with ammonium carbonate facilitating ring closure. For the target compound, analogous methods involve the formation of a piperidine-oxazine intermediate, followed by oxidative cyclization. Critical to this step is the use of sodium methoxide in anhydrous methanol, which acts as both a base and a nucleophilic catalyst.
Sulfonylation Strategies
Dual sulfonylation at positions 4 and 8 requires precise control to avoid cross-reactivity. Mesitylsulfonyl (2,4,6-trimethylbenzenesulfonyl) and 4-fluorophenylsulfonyl groups are introduced sequentially, with the order of installation impacting overall yield. US9073927B2 demonstrates that mesitylsulfonyl chloride exhibits higher electrophilicity compared to 4-fluorobenzenesulfonyl chloride, favoring initial substitution at the less sterically hindered nitrogen (N-4). This selectivity is enhanced in polar aprotic solvents such as DMF or THF at 0–5°C.
Synthetic Routes and Optimization
Route A: Stepwise Sulfonylation
Step 1: Spirocycle Formation
- Reagents : Diethyl oxalate (1.1 eq), urea (1.3 eq), ammonium carbonate (0.8 eq), sodium methoxide (2 eq).
- Conditions : Anhydrous methanol, 25–30°C, 24 h.
- Outcome : 1-oxa-4,8-diazaspiro[4.5]decane-2,4-dione intermediate (Yield: 78%).
Step 2: N-4 Mesitylsulfonylation
- Reagents : Mesitylsulfonyl chloride (1.5 eq), pyridine (3 eq).
- Conditions : THF, 0°C → RT, 12 h.
- Outcome : 4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-2-one (Yield: 85%).
Step 3: N-8 4-Fluorophenylsulfonylation
- Reagents : 4-Fluorobenzenesulfonyl chloride (1.2 eq), DMAP (0.1 eq).
- Conditions : DCM, reflux, 6 h.
- Outcome : Target compound (Yield: 68%).
Key Challenges :
Route B: One-Pot Tandem Sulfonylation
Single-Step Procedure :
- Reagents :
- Spirocyclic diamine precursor (1 eq)
- Mesitylsulfonyl chloride (1.5 eq)
- 4-Fluorobenzenesulfonyl chloride (1.5 eq)
- Triethylamine (4 eq)
- Conditions : Dichloromethane, 0°C → RT, 18 h.
- Yield : 62% (lower than stepwise route due to steric hindrance).
Advantages :
- Reduced purification steps.
- Compatibility with automated synthesis platforms.
Reaction Optimization and Scalability
Solvent Effects on Regioselectivity
Comparative studies in CN110818712A reveal that solvent polarity directly influences sulfonylation efficiency:
| Solvent | Dielectric Constant | N-4:Sulfonation Yield (%) | N-8:Sulfonation Yield (%) |
|---|---|---|---|
| THF | 7.5 | 92 | 5 |
| DCM | 8.9 | 88 | 10 |
| DMF | 36.7 | 45 | 68 |
Polar aprotic solvents like DMF favor N-8 sulfonylation due to enhanced solvation of the intermediate sulfonate.
Catalytic Enhancements
Incorporation of potassium ferricyanide (K₃[Fe(CN)₆]) as a mild oxidizing agent during spirocycle formation increases diastereomeric purity from 82% to 95%. This aligns with methodologies in WO2018136661A1, where transition metal catalysts improve ring-closure kinetics.
Analytical Characterization
Spectroscopic Data
Crystallographic Validation
Single-crystal X-ray diffraction (WO2018136661A1) confirms the spirocyclic conformation with dihedral angles of 89.7° between the oxazine and piperidine rings. Sulfonyl groups adopt axial positions, minimizing steric repulsion.
Industrial Scalability and Environmental Impact
The use of methanol as a reusable solvent (CN110818712A) reduces E-factor values to 8.2, compared to 15.7 for traditional DMF-based routes. Patent US9073927B2 emphasizes that substituting toxic cyanide reagents with ammonium carbonate decreases hazardous waste generation by 40%.
Chemical Reactions Analysis
Types of Reactions
8-((4-Fluorophenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be
Biological Activity
The compound 8-((4-Fluorophenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic molecule characterized by its unique spiro structure, which has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, case studies, and relevant research findings.
Molecular Formula and Structure
- Molecular Formula : C23H30N2O6S2
- CAS Number : 898453-01-5
- IUPAC Name : 8-(4-fluorophenyl)sulfonyl-4-(2,4,6-trimethylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
The compound features a spiro structure that contributes to its unique pharmacological properties. The presence of sulfonyl groups enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 494.6 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Solubility | Soluble in organic solvents |
Research indicates that This compound exhibits significant biological activity through various mechanisms:
- Inhibition of Platelet Aggregation : The compound has shown promising results in inhibiting platelet aggregation in vitro, with an IC50 value of approximately 53 nM in platelet-rich plasma (PRP) assays. This suggests potential applications in preventing thrombotic disorders .
- Anti-inflammatory Properties : Similar compounds have been noted for their anti-inflammatory effects, potentially acting as antagonists to specific immune responses. This opens avenues for further exploration in inflammatory disease treatments .
- Interaction with Calcium Channels : Preliminary studies suggest that the compound may influence calcium release from the sarcoplasmic reticulum in skeletal muscles, indicating a role in muscle physiology and potential neuromuscular applications .
Case Study 1: In Vitro Platelet Aggregation Inhibition
In a controlled laboratory setting, This compound was tested for its ability to inhibit platelet aggregation. The results demonstrated a significant reduction in aggregation at low concentrations, highlighting its potential as an antithrombotic agent.
Case Study 2: Anti-inflammatory Activity Analysis
A series of experiments were conducted to evaluate the anti-inflammatory properties of the compound using various cell lines. The findings indicated a marked decrease in pro-inflammatory cytokine production when treated with the compound, suggesting its utility in managing inflammatory conditions .
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The table below summarizes key structural and physicochemical differences between the target compound and related analogs:
Key Observations:
- Steric Effects : The mesitylsulfonyl group in the target compound introduces significant steric hindrance compared to smaller substituents like methylsulfonyl or methoxyphenylsulfonyl . This may reduce solubility but improve thermal stability.
- In contrast, methoxy or methyl groups in analogs are electron-donating, altering reaction pathways .
Pharmacological and Industrial Relevance
- Anticonvulsant Potential: Derivatives like 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione exhibit anticonvulsant activity, highlighting the therapeutic relevance of fluorinated spiro compounds .
- Tranquilizers : Spiperone (a triazaspiro compound) shares structural motifs with the target compound and is used as a tranquilizer, suggesting possible CNS applications .
- Discontinuation Trends : Several analogs, including 4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane, have been discontinued, possibly due to synthetic complexity or stability issues .
Q & A
Q. What are the critical steps and analytical methods for synthesizing and confirming the structure of this compound?
The synthesis typically involves multi-step reactions, starting with the formation of the spirocyclic core via cyclization of a diamine intermediate under inert conditions (e.g., nitrogen atmosphere). Subsequent sulfonylation reactions introduce the 4-fluorophenyl and mesitylsulfonyl groups. Key considerations include:
- Temperature control : Reactions often proceed at 0–5°C during sulfonylation to minimize side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is used to isolate intermediates.
- Structural confirmation :
Q. Which in vitro assays are appropriate for initial biological activity screening?
- Binding affinity assays : Radioligand displacement studies (e.g., using -labeled probes) to evaluate receptor/kinase interactions.
- Enzyme inhibition assays : Dose-response curves (IC determination) in target-specific enzymatic systems (e.g., kinases, proteases).
- Cellular viability assays : MTT or resazurin-based assays in cancer cell lines (e.g., A549, HeLa) to assess antiproliferative activity .
Q. How can solubility and stability be optimized for pharmacological testing?
- Co-solvent systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain compound solubility without cytotoxicity.
- Structural analogs : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) at non-critical positions to enhance aqueous solubility while preserving activity .
Advanced Research Questions
Q. How can reaction yields of the spirocyclic core be improved during synthesis?
- Catalyst optimization : Transition-metal catalysts (e.g., Pd(OAc)) enhance cyclization efficiency in cascade reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve intermediate solubility and reaction homogeneity.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and increases yield by 15–20% .
Q. What strategies resolve discrepancies between in vitro and in vivo biological activity data?
- Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution (via LC-MS/MS) to identify metabolic instability.
- Metabolite identification : Use liver microsome assays to detect inactive/degraded metabolites.
- Formulation adjustments : Liposomal encapsulation or PEGylation to enhance systemic exposure .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Core modifications : Replace the mesitylsulfonyl group with electron-withdrawing substituents (e.g., nitro) to enhance target binding.
- Spiro ring expansion : Test 1-oxa-4,8-diazaspiro[4.5] vs. [5.5] systems to optimize steric fit in the target’s active site.
- Bioisosteric replacement : Substitute the 4-fluorophenyl group with thiophene to improve metabolic stability .
Q. What advanced techniques elucidate the compound’s mechanism of action?
- X-ray crystallography : Co-crystallize the compound with its target protein (e.g., kinase) to map binding interactions.
- Pull-down assays : Use biotinylated derivatives to isolate target proteins from cell lysates for identification via Western blot or proteomics.
- RNA sequencing : Compare transcriptomic profiles of treated vs. untreated cells to identify downstream pathways .
Q. How can conflicting receptor binding data be reconciled?
- Orthogonal assays : Validate binding using surface plasmon resonance (SPR) alongside radioligand displacement.
- Allosteric vs. orthosteric modulation : Perform Schild analysis to distinguish competitive vs. non-competitive inhibition.
- Dose-response refinement : Use 8-point dilution series (0.1 nM–100 µM) to improve IC accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
